N-[(1-benzylpiperidin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Description
Properties
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c24-28(25,19-6-7-20-21(14-19)27-13-12-26-20)22-15-17-8-10-23(11-9-17)16-18-4-2-1-3-5-18/h1-7,14,17,22H,8-13,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCYOAVLFAFRFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-benzylpiperidin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps. One common method involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst, followed by de-protection of the benzyl group and finally making its salt . Another method involves the Wittig reaction of (methoxymethyl) triphenylphosphonium chloride with N-benzyl-4-piperidone, followed by hydrolysis of the resulting enol ether .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(1-benzylpiperidin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl and piperidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce secondary amines or alcohols.
Scientific Research Applications
Enzyme Inhibition
One of the primary applications of N-[(1-benzylpiperidin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is its role as an enzyme inhibitor. Studies have shown that derivatives of this compound exhibit significant inhibitory effects on key enzymes involved in various diseases.
Cholinesterase Inhibition
The compound has been evaluated for its ability to inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease. Preliminary studies indicate that it can effectively modulate cholinergic signaling, potentially offering therapeutic benefits for neurodegenerative conditions.
α-Glucosidase Inhibition
Another critical application is in the inhibition of α-glucosidase, an enzyme relevant to diabetes management. Compounds containing the benzodioxane moiety have demonstrated potential in lowering blood glucose levels by inhibiting carbohydrate digestion .
Therapeutic Potential
The therapeutic implications of this compound extend beyond enzyme inhibition.
Anti-inflammatory Effects
In vitro assays suggest that this compound may influence cell death pathways, indicating possible anti-inflammatory or neuroprotective effects. These properties could make it beneficial in treating conditions characterized by inflammation and oxidative stress.
Antidiabetic Applications
Research has shown that derivatives of this compound can lower blood glucose levels in diabetic models. For instance, synthesized sulfonamides containing similar structural features have demonstrated hypoglycemic activity comparable to established antidiabetic drugs like glibenclamide .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinities of this compound with target enzymes. These studies reveal that the compound can effectively occupy active sites of enzymes like acetylcholinesterase and α-glucosidase, thereby inhibiting their activity .
Case Studies and Research Findings
Several studies have documented the efficacy of compounds related to this compound:
Study on Antidiabetic Activity
A study evaluated new sulfonamides for their ability to inhibit α-glucosidase and acetylcholinesterase. The results indicated significant reductions in blood glucose levels in diabetic rats treated with these compounds .
Research on Antimicrobial Properties
In another study focusing on benzenesulfonamide derivatives, researchers found promising antimicrobial activity against various bacterial strains. This suggests that modifications of the benzodioxane structure could lead to effective antimicrobial agents .
Mechanism of Action
The mechanism of action of N-[(1-benzylpiperidin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets and pathways. It is known to interact with beta-secretase 1, an enzyme involved in the cleavage of amyloid precursor protein, which is significant in the context of Alzheimer’s disease . The compound’s effects are mediated through its binding to this enzyme, inhibiting its activity and thereby reducing the production of amyloid-beta peptides.
Comparison with Similar Compounds
Structural Features and Substituent Variations
The target compound’s benzylpiperidinylmethyl group contrasts with substituents in structurally related sulfonamides (Table 1). Key analogs include:
- N-(2-bromoethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (5a) : Features a bromoethyl group, enhancing antibacterial activity .
- N-(3-phenylpropyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (5c) : A phenylpropyl substituent confers lipoxygenase inhibition .
- N-(4-chlorobenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide (5i) : Chlorobenzyl group linked to α-glucosidase inhibition .
Antibacterial Activity
- 5a demonstrated broad-spectrum antibacterial activity, with MIC values comparable to ciprofloxacin (8.01 ± 0.12 μg/mL) against E. coli and S. typhi .
- 5b (phenethyl-substituted) showed slightly reduced potency (IC₅₀: 9.66 μg/mL vs. E. coli) .
- The benzylpiperidinylmethyl group in the target compound may alter membrane permeability or target binding due to its bulkier, aromatic-heterocyclic nature.
Enzyme Inhibition
- Lipoxygenase (LOX) : Compounds 5c and 5e (phenylpropyl and chlorobenzyl) showed moderate LOX inhibition, suggesting that extended hydrophobic substituents favor enzyme interaction .
- Acetylcholinesterase (AChE)/α-Glucosidase : Chlorobenzenesulfonamides (e.g., 5j , 5i ) exhibited moderate AChE (IC₅₀: 26.25 μM) and α-glucosidase (IC₅₀: 74.52 μM) inhibition, indicating substituent-dependent selectivity . The target compound’s piperidine moiety, common in neuromodulatory agents, could hypothetically enhance AChE affinity.
Pharmacokinetic Considerations
- Metabolic Stability : Piperidine rings are prone to cytochrome P450-mediated metabolism, which may reduce half-life relative to compounds like 5a (bromoethyl) or 5c (phenylpropyl) .
Biological Activity
N-[(1-benzylpiperidin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesis, and implications for drug development.
Structural Characteristics
The compound is characterized by a piperidine ring and a benzodioxane moiety, which contribute to its biological properties. The molecular structure can be represented as follows:
This structural complexity suggests potential interactions with various biological targets.
Enzyme Inhibition
Preliminary studies indicate that derivatives of this compound exhibit significant inhibitory effects on enzymes such as:
- Acetylcholinesterase (AChE) : This enzyme is crucial for the breakdown of acetylcholine in the synaptic cleft. Inhibition of AChE can enhance cholinergic signaling, making the compound a candidate for treating Alzheimer's disease.
- α-Glucosidase : Inhibition of this enzyme may help in managing diabetes by slowing carbohydrate absorption in the intestines.
The following table summarizes the enzyme inhibition activities observed:
| Enzyme | Inhibition Activity | Potential Application |
|---|---|---|
| Acetylcholinesterase | Significant inhibition | Alzheimer's treatment |
| α-Glucosidase | Moderate inhibition | Diabetes management |
Neuroprotective Effects
In vitro assays have demonstrated that derivatives of this compound can modulate cell death pathways. These findings suggest potential anti-inflammatory or neuroprotective effects, which could be beneficial in neurodegenerative diseases.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step synthetic pathways. Key methods include:
- Formation of the Piperidine Ring : Starting from commercially available piperidine derivatives.
- Benzodioxane Moiety Construction : Utilizing specific reagents to construct the benzodioxane structure.
- Final Coupling Reaction : Combining the piperidine and benzodioxane components to yield the final product.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray diffraction are employed to confirm the structure and purity of the synthesized compound.
Case Studies and Research Findings
Research has focused on exploring the therapeutic potential of this compound through various case studies:
- Cholinesterase Inhibition Study : A study evaluated several derivatives for their ability to inhibit AChE and BuChE enzymes. Results indicated that certain modifications enhanced inhibitory activity significantly, suggesting a structure-activity relationship that could guide future drug design.
- Free Radical Scavenging Activity : Compounds with similar structures were screened for their ability to scavenge free radicals. The findings indicated promising antioxidant properties that could mitigate oxidative stress-related conditions.
Q & A
Q. Q1: What are the optimal synthetic routes for preparing N-[(1-benzylpiperidin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, and how can purity be validated?
Methodological Answer :
- Synthesis : A two-step approach is common:
- React 2,3-dihydro-1,4-benzodioxin-6-amine with sulfonyl chlorides (e.g., benzenesulfonyl chloride) under dynamic pH control (pH 9–10) using aqueous Na₂CO₃ to form the sulfonamide intermediate .
- Introduce the benzylpiperidine moiety via N-alkylation using benzyl halides in DMF with LiH as a catalyst .
- Purity Validation : Use HPLC (C18 column, methanol/water gradient) to confirm ≥95% purity. Complementary techniques include ¹H NMR (aromatic protons at δ 6.8–7.4 ppm) and IR (sulfonamide S=O stretches at 1150–1350 cm⁻¹) .
Q. Q2: How can researchers assess the compound’s physicochemical properties (e.g., solubility, logP) for in vitro assays?
Methodological Answer :
- Solubility : Perform shake-flask experiments in PBS (pH 7.4) and DMSO. Centrifuge at 10,000 rpm for 15 min, then quantify supernatant via UV-Vis (λ = 254 nm) .
- logP : Use reversed-phase HPLC (octanol-water partition coefficient) with a calibration curve of standard compounds .
Advanced Research Questions
Q. Q3: What experimental strategies are recommended for evaluating the compound’s inhibitory activity against enzymes like acetylcholinesterase or lipoxygenase?
Methodological Answer :
- Enzyme Assays :
- Acetylcholinesterase (AChE) : Use Ellman’s method with acetylthiocholine iodide as substrate. Monitor thiocholine production at 412 nm (ε = 14,150 M⁻¹cm⁻¹). IC₅₀ values are calculated via nonlinear regression .
- Lipoxygenase (LOX) : Measure hydroperoxide formation at 234 nm using linoleic acid as substrate. Include NDGA (nordihydroguaiaretic acid) as a positive control .
- Selectivity Testing : Cross-screen against related enzymes (e.g., cyclooxygenase) to confirm target specificity .
Q. Q4: How can structural modifications enhance the compound’s potency or selectivity?
Methodological Answer :
Q. Q5: How should researchers resolve contradictions in enzyme inhibition data across studies?
Methodological Answer :
- Data Triangulation :
- Replicate assays under standardized conditions (pH, temperature, substrate concentration).
- Validate using orthogonal methods (e.g., isothermal titration calorimetry for binding affinity) .
- Cross-reference crystallographic data (e.g., PDB entries of enzyme-ligand complexes) to identify steric/electronic mismatches .
Q. Q6: What computational tools are effective for predicting the compound’s ADMET properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
